Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a complex organic compound with the molecular formula C21H17N3O4S This compound features a thiazolo[3,2-B][1,2,4]triazole core, which is a fused heterocyclic system, and is substituted with an ethoxyphenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate typically involves multiple steps:
Formation of the Thiazolo[3,2-B][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under basic conditions to form the thiazole ring.
Substitution with Ethoxyphenyl Group:
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the thiazolo[3,2-B][1,2,4]triazole core, potentially converting them to alcohols.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives of the thiazolo[3,2-B][1,2,4]triazole core.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The thiazolo[3,2-B][1,2,4]triazole core is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves its interaction with various molecular targets. The thiazolo[3,2-B][1,2,4]triazole core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- Methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
Uniqueness
Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is unique due to the presence of the ethoxyphenyl group, which may confer distinct electronic and steric properties compared to its analogs. This can result in different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
606962-72-5 |
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Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C21H17N3O4S/c1-3-28-16-10-8-14(9-11-16)18-22-21-24(23-18)19(25)17(29-21)12-13-4-6-15(7-5-13)20(26)27-2/h4-12H,3H2,1-2H3/b17-12+ |
InChI Key |
QDFDEZZXUMKARJ-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2 |
Origin of Product |
United States |
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